molecular formula C12H9N3O8S B2682533 ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate CAS No. 477491-13-7

ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate

Cat. No.: B2682533
CAS No.: 477491-13-7
M. Wt: 355.28
InChI Key: QRQMIQLIQHZPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, including nitration, esterification, and amide formation. One common method involves the nitration of furan derivatives followed by esterification and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of nitrating agents such as nitric acid and acetic anhydride, followed by esterification using ethanol and a catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro groups are believed to play a crucial role in its antimicrobial and anticancer activities by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Furazolidone: Used for its antimicrobial properties.

    Nitrofurazone: Known for its antibacterial activity.

Uniqueness

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct chemical properties and biological activities compared to other nitrofuran derivatives .

Biological Activity

Ethyl 5-nitro-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, nitro groups, and an amide linkage. Its molecular formula is C11H10N4O5SC_{11}H_{10}N_4O_5S, indicating a complex structure conducive to various biological interactions.

Biological Activity Overview

The compound exhibits notable antimicrobial and anticancer properties, which are summarized below:

Antimicrobial Activity

  • Mechanism of Action : The presence of nitro groups in the structure is crucial for its antimicrobial efficacy. Compounds with similar nitro-substituted structures have been shown to release reactive nitrogen species (RNS), which can damage microbial cell walls and DNA.
  • Efficacy Against Fungi : Studies indicate that derivatives of thiophene compounds exhibit antifungal activity against species such as Candida and Cryptococcus neoformans. For instance, related compounds demonstrated significant antifungal effects with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against various strains .
  • Antibacterial Activity : The compound's derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition of bacterial growth .

Anticancer Activity

  • Cell Line Studies : this compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results reveal that the compound exhibits cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of tubulin polymerization, leading to mitotic arrest .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntifungalCandida spp.1.9 - 125 μg/mL
AntibacterialStaphylococcus aureus< 10 μg/mL
AnticancerMCF7 (breast cancer)IC50 ~ 15 μM
HCT116 (colon cancer)IC50 ~ 20 μM

Case Study: Antifungal Mechanism

A study on related nitro-thiophene derivatives demonstrated that their antifungal activity is linked to the inhibition of ergosterol biosynthesis pathways. Scanning Electron Microscopy (SEM) revealed significant morphological changes in fungal cells treated with these compounds, suggesting disruption of cell integrity as a mechanism for their antifungal action .

Case Study: Anticancer Efficacy

In vitro studies on MCF7 cells treated with this compound showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Molecular docking studies indicated strong binding affinity to tubulin, supporting the hypothesis that this compound may inhibit microtubule dynamics critical for cancer cell division .

Properties

IUPAC Name

ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O8S/c1-2-22-12(17)6-5-9(15(20)21)24-11(6)13-10(16)7-3-4-8(23-7)14(18)19/h3-5H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMIQLIQHZPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.